molecular formula C14H16N4O3 B2921917 5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 2097901-87-4

5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2921917
CAS No.: 2097901-87-4
M. Wt: 288.307
InChI Key: OAVUSCOXMWBCOJ-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide is a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. The c-Met signaling pathway is a critical mediator of oncogenic processes, including cell proliferation, survival, and metastasis (source) . This compound acts by competitively binding to the ATP-binding pocket of c-Met, thereby blocking its autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K/Akt pathways (source) . Its core research value lies in the investigation of cancers driven by c-Met dysregulation, such as those exhibiting MET gene amplification or exon 14 skipping mutations, as well as in understanding mechanisms of acquired resistance to other targeted therapies (source) . Furthermore, the isoxazole-carboxamide pharmacophore is a recognized scaffold in kinase inhibitor design, contributing to favorable binding affinity and physicochemical properties. Researchers utilize this compound primarily in preclinical studies to elucidate the role of c-Met in tumorigenesis, to validate c-Met as a therapeutic target in various cellular and animal models, and to explore potential combination treatment strategies.

Properties

IUPAC Name

5-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-7-12(17-21-9)14(20)15-5-6-18-13(19)8-10-3-2-4-11(10)16-18/h7-8H,2-6H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVUSCOXMWBCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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